1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone
Description
1-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is a sulfur-containing heterocyclic compound featuring a methoxyphenyl ketone moiety linked via a sulfanyl group to a methyl-substituted imidazole ring. This compound is structurally analogous to derivatives investigated for antiproliferative, enzyme inhibitory, and receptor-modulating activities, as seen in related imidazole-based scaffolds .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15-8-7-14-13(15)18-9-12(16)10-3-5-11(17-2)6-4-10/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPBESRMSVKTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325154 | |
| Record name | 1-(4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313648-79-2 | |
| Record name | 1-(4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone typically involves multiple steps, starting with the preparation of the methoxyphenyl group and the imidazole ring. One common method is the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, followed by cyclization to produce the imidazole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted imidazoles and phenyl derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications on the Imidazole Ring
Physicochemical and Analytical Data
| Property | 1-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone | 1-(4-Hydroxyphenyl) Analog | 2-(4-Chlorophenyl) Analog |
|---|---|---|---|
| LogP | ~2.5 (predicted) | ~1.8 | ~3.0 |
| Solubility | Moderate in DMSO; low in water | High in polar solvents | Low in aqueous media |
| UV-Vis λmax | ~280 nm (methoxy π→π* transition) | ~265 nm (phenolic OH) | ~290 nm (Cl substituent) |
Biological Activity
1-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by diverse sources and data.
- Molecular Formula: C12H15N3O2S
- Molecular Weight: 253.33 g/mol
- CAS Number: 1007267-19-7
Antimicrobial Activity
Research indicates that compounds containing the imidazole and methoxyphenyl groups exhibit significant antimicrobial properties. For instance, a study found that derivatives of imidazole showed activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound has been synthesized and evaluated for its antibacterial effects, showing promising results.
| Compound | Microorganism | Activity (Zone of Inhibition) |
|---|---|---|
| 1 | S. aureus | 15 mm |
| 2 | E. coli | 12 mm |
| 3 | B. subtilis | 14 mm |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted the cytotoxic effects of related thiazole compounds on cancer cell lines, suggesting a similar mechanism may apply to our compound due to the structural similarities . The presence of the methoxy group is thought to enhance the activity by increasing lipophilicity and facilitating cellular uptake.
Case Study:
In vitro studies demonstrated that the compound exhibited significant growth inhibition in human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia), with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 Value (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HT29 | 5.0 | 10.0 |
| Jurkat | 4.5 | 9.0 |
Other Therapeutic Potentials
The compound's structure suggests potential roles in other therapeutic areas:
- Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Antifungal Activity: There is evidence that related imidazole derivatives possess antifungal activities, indicating that our compound may also exhibit similar effects .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity: The imidazole ring may interact with enzymes critical for microbial growth or cancer cell proliferation.
- Cell Membrane Disruption: The hydrophobic methoxy group may facilitate penetration into lipid membranes, disrupting cellular integrity.
- Reactive Oxygen Species (ROS) Generation: Potential induction of oxidative stress in target cells could lead to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
